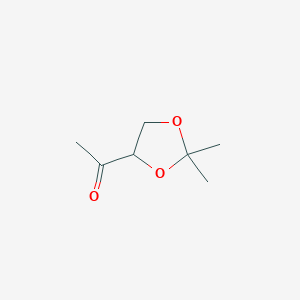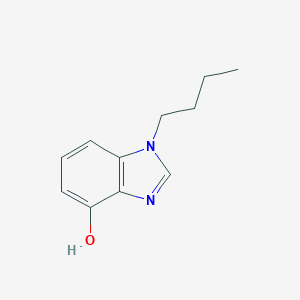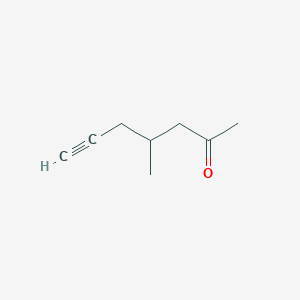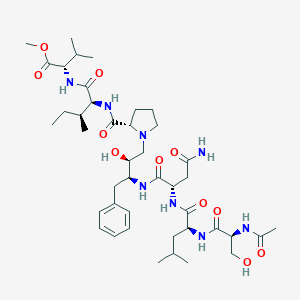
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Vue d'ensemble
Description
“1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone” is an organic compound with the molecular formula C7H12O3 . It is also known as 2,2-Dimethyl-1,3-dioxolane-4-methanamine .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Organic Chemistry and Complex Formation
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone plays a significant role in organic chemistry, especially in complex formation. It has been used in the diastereoselective formation of a bis-ferrocenyl 1,3-dioxolane complex, as demonstrated in a study where it was characterized using various spectroscopy methods and cyclic voltammetry (Ahumada et al., 2013).
Synthesis Processes
The compound is also involved in synthesis processes, such as the preparation of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, showing its versatility in organic synthesis (Albright & Lieberman, 1994).
Catalysis and Reaction Studies
In catalysis and reaction studies, this compound has been used in the acid-catalysed condensation of glycerol with various aldehydes and ketones. This process is significant for transforming glycerol, a renewable material, into potential novel platform chemicals (Deutsch et al., 2007).
Structural Analysis and Conformational Studies
Structural analysis and conformational studies of related compounds, such as hexaphenyl-1,3-dioxolane derivatives, have been conducted to understand their molecular conformation and interactions (Irurre et al., 1992).
Polymer Science Applications
In polymer science, this compound is integral to the development of novel polymers. Its derivatives are used in polyaddition reactions, contributing to the creation of high molecular weight polymers with unique properties (Tomita et al., 2001).
Material Science and Surfactant Development
The compound is also significant in material science, particularly in the development of surfactants and vesicles. This includes the synthesis of cleavable double-chain surfactants, which have applications in various industrial processes (Jaeger et al., 1989).
Bioconjugation and Medicinal Chemistry
In bioconjugation and medicinal chemistry, acrylic copolymers containing dioxolane functional groups have been synthesized for potential applications in drug delivery and therapeutic treatments (Rossi et al., 2008).
Propriétés
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)6-4-9-7(2,3)10-6/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEBKVJPKDAIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539697 | |
| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161972-09-4 | |
| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)








